molecular formula C7H5N3O4S B091013 3-Azidosulfonylbenzoic acid CAS No. 15980-11-7

3-Azidosulfonylbenzoic acid

Cat. No.: B091013
CAS No.: 15980-11-7
M. Wt: 227.2 g/mol
InChI Key: GZNPNQZOGITHGL-UHFFFAOYSA-N
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Description

3-Azidosulfonylbenzoic acid is an organic compound with the molecular formula C7H5N3O4S It is characterized by the presence of an azido group (-N3) attached to a sulfonyl group (-SO2) on a benzoic acid backbone

Scientific Research Applications

3-Azidosulfonylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, including triazoles, which are important in medicinal chemistry.

    Biology: The compound can be used in bioconjugation techniques, where the azido group allows for the attachment of biomolecules through click chemistry.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

3-Azidosulfonylbenzoic acid, like many chemical substances, should be handled with care to avoid potential hazards. It’s important to follow safety guidelines when handling this substance, including wearing appropriate personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azidosulfonylbenzoic acid typically involves the introduction of the azido group to a sulfonylbenzoic acid precursor. One common method is the reaction of 3-chlorosulfonylbenzoic acid with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Azidosulfonylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.

    Cycloaddition: Copper(I) catalysts, organic solvents, room temperature or slightly elevated temperatures.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, room temperature.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 3-azidosulfonylbenzoic acid is primarily related to its azido group, which can participate in various chemical reactions. In biological systems, the azido group can react with alkyne-functionalized molecules through click chemistry, forming stable triazole linkages. This property makes it useful for labeling and tracking biomolecules in research applications.

Comparison with Similar Compounds

    4-Azidosulfonylbenzoic acid: Similar structure but with the azido group in the para position.

    3-Chlorosulfonylbenzoic acid: Precursor used in the synthesis of 3-azidosulfonylbenzoic acid.

    4-Sulfamoylbenzoic acid: Contains a sulfonamide group instead of an azido group.

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. Its ability to form stable triazole linkages through cycloaddition reactions sets it apart from other similar compounds.

Properties

IUPAC Name

3-azidosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNPNQZOGITHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385221
Record name 3-Azidosulfonylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15980-11-7
Record name 3-(Azidosulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15980-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azidosulfonylbenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azidosulfonylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-azidosulfonylbenzoic acid
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Synthesis routes and methods

Procedure details

In a three-necked flask fitted with stirrer and dropping funnel 65 g of sodium azide is dissolved in 900 ccs of water. While stirring and cooling till 0°-5° C a solution of 198 g of m-chlorosulphonyl-benzoic acid in 900 ccs of acetone is added dropwise. Then stirring is continued for 30 minutes whereupon the solution obtained is poured into 2 liters of water. The white precipitate formed is sucked off, washed with water and dried in vacuo. Melting point: 143° C.
Quantity
65 g
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198 g
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0 (± 1) mol
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2 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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